
Fluoromethyl benzoate
Vue d'ensemble
Description
Fluoromethyl benzoate is a chemical compound with the molecular formula C8H7FO2 . It is also known as Methyl 4-fluorobenzoate .
Synthesis Analysis
The synthesis of fluorinated compounds, including Fluoromethyl benzoate, has been a topic of interest in recent years . Enzymatic synthesis methods have been particularly effective, with the direct formation of the C-F bond by fluorinase being the most promising method . Another approach involves the use of a renewable reagent for nucleophilic fluorination .Molecular Structure Analysis
The molecular structure of Fluoromethyl benzoate consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .Chemical Reactions Analysis
The chemical reactions involving Fluoromethyl benzoate are diverse. For instance, enzymatic synthesis of fluorinated compounds involves the formation of C-F bonds . Another study discusses the use of a renewable reagent for nucleophilic fluorination .Applications De Recherche Scientifique
Protein Labeling : N-succinimidyl 4-18Fbenzoate has been utilized for high specific activity labeling of sensitive proteins like erythropoietin without causing aggregation. This labeling is achieved through a reversed phase HPLC procedure, enhancing the effective specific activity of the reagent (Lang & Eckelman, 1997).
Anaerobic Transformation Studies : Fluorinated analogues of phenol, like fluorophenols, have been used to study their transformation to benzoate in anaerobic, phenol-degrading environments. These studies help understand the mechanisms of phenol transformation to benzoate in different conditions (Genthner, Townsend, & Chapman, 1989).
Synthesis of Radiolabeled Compounds : [18F]-N-succinimidyl 4-(fluoromethyl)benzoate has been synthesized for protein labeling. This one-step synthesis process involves specific conditions like using carbonate as the counter ion and acetone as the solvent at room temperature (Lang & Eckelman, 1994).
Degradation Studies : Anaerobic benzoate-degrading, denitrifying bacteria can grow on 2-fluorobenzoate as the sole carbon and energy source. This discovery is significant for understanding the anaerobic degradation pathways of similar compounds (Schennen, Braun, & Knackmuss, 1985).
Medical Imaging : [18F]Cholesteryl 4-(fluoromethyl)benzoate has been developed for the detection of adrenal malignancies. This compound shows high target/non-target ratio of radioactivity in adrenal and ovaries, making it useful in medical imaging (Jalilian et al., 2001).
Material Science : The photoresponsive behavior of fluorinated liquid crystals has been studied, with a focus on the effect of solvents and substituents on their spectral shifts in the UV–visible region. This research provides insights into enhancing the UV stability of such materials (Praveen & Ojha, 2012).
Environmental Microbiology : The transformation of benzene to benzoate in an enriched sulphidogenic consortium has been studied. The detection of deuterated benzoate in this process helps understand the metabolic pathway of anaerobic benzene degradation (Phelps, Zhang, & Young, 2001).
Synthesis of Organic Compounds : Studies have focused on forming fluoroalkoxy benzenes, with applications in various fields like pharmaceuticals and pesticides. The synthesis often involves reactions between electrophilic haloalkyl fluorides and nucleophilic phenol derivatives (Gupton et al., 1982).
Catalysis Research : The role of benzoate in the Ru(II)-catalyzed arylation of substrates has been investigated, showing how the benzoate salt plays a crucial role in the oxidative addition step at Ru(II) in the arylation process (Simonetti et al., 2018).
Electronics and Optoelectronics : Fluorinated Copper(I) carboxylates, such as those containing fluorinated benzoate, have been used as advanced tunable p-dopants in organic light-emitting diodes, influencing the charge-transport abilities of doped materials (Schmid et al., 2014).
Safety and Hazards
Orientations Futures
The future of Fluoromethyl benzoate and similar compounds lies in their potential applications. For instance, fluorinated compounds are gaining attention in the fields of molecular imaging, pharmaceuticals, and materials . Furthermore, the development of new synthesis methods and the exploration of novel structures are areas of ongoing research .
Propriétés
IUPAC Name |
fluoromethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLALCFPHOLSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



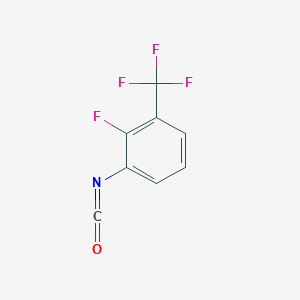

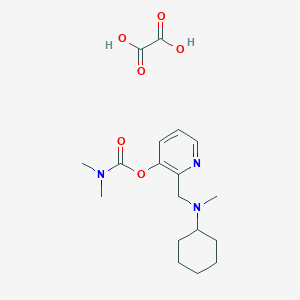
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
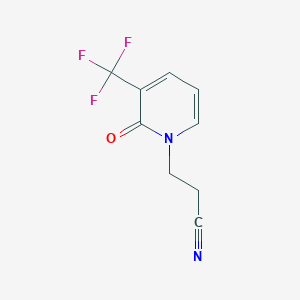
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)



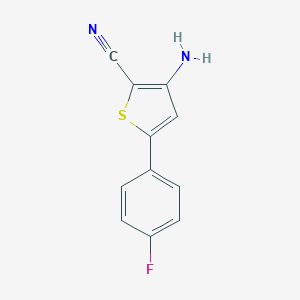

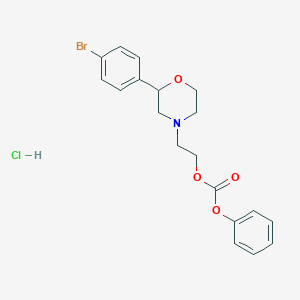
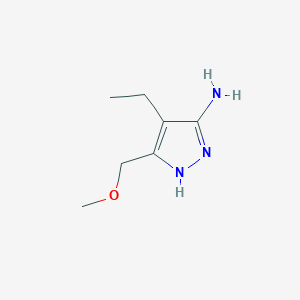
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)